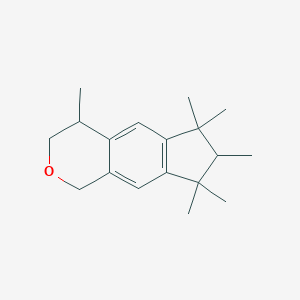
1-(3-Chlorophényl)éthanamine
Vue d'ensemble
Description
1-(3-Chlorophenyl)ethanamine is an organic compound with the molecular formula C8H10ClN It is a chlorinated arylamine, which means it contains an aromatic ring with a chlorine atom and an amine group
Applications De Recherche Scientifique
1-(3-Chlorophenyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticonvulsants and antidepressants.
Organic Synthesis: The compound serves as a building block for the preparation of more complex organic molecules.
Biological Studies: Researchers use 1-(3-Chlorophenyl)ethanamine to study the effects of arylamines on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the production of agrochemicals and dyes.
Mécanisme D'action
Target of Action
It’s often used in proteomics research
Mode of Action
It’s known that amines can undergo reactions with acyl chlorides, where the nitrogen atom in the amine attacks the carbon atom in the acyl chloride . This could potentially lead to changes in the target molecules .
Biochemical Pathways
It’s known that ω-transaminases can be involved in the production of chiral amines . This suggests that 1-(3-Chlorophenyl)ethanamine might influence pathways involving these enzymes .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is soluble in water This suggests that it could be readily absorbed and distributed in the body
Result of Action
As it’s often used in proteomics research , it might be involved in protein interactions or modifications
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Chlorophenyl)ethanamine. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Additionally, its stability could be influenced by factors such as temperature and pH.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 3-chloroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Chlorophenyl)ethanamine may involve catalytic hydrogenation of 3-chloroacetophenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chlorophenylacetaldehyde or 3-chlorophenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 1-(3-Chlorophenyl)ethanamine can yield 3-chlorophenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group in 1-(3-Chlorophenyl)ethanamine can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of derivatives like N-alkyl or N-acyl substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Diethyl ether, tetrahydrofuran (THF)
Major Products:
- 3-Chlorophenylacetaldehyde
- 3-Chlorophenylacetic acid
- 3-Chlorophenylethanol
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)ethanamine: This compound has a chlorine atom at the para position instead of the meta position, which can lead to differences in reactivity and biological activity.
2-(3-Chlorophenyl)ethylamine: This compound has an ethyl group instead of an ethanamine group, affecting its chemical properties and applications.
Uniqueness: 1-(3-Chlorophenyl)ethanamine is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying arylamine chemistry.
Conclusion
1-(3-Chlorophenyl)ethanamine is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial production. Its unique chemical structure and reactivity make it an important building block for various scientific research and industrial processes.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYVZASLGNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407454 | |
| Record name | 1-(3-chlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24358-43-8 | |
| Record name | 3-Chloro-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-chlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)






